molecular formula C21H28 B14750518 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene CAS No. 738-47-6

1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene

Cat. No.: B14750518
CAS No.: 738-47-6
M. Wt: 280.4 g/mol
InChI Key: JHGODABHTOBMFT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a benzene ring. This compound is part of the larger family of tetramethylbenzenes, which are known for their applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield partially or fully reduced products.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Partially or fully reduced hydrocarbons

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its multiple methyl groups can influence its reactivity and binding affinity to various enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: Known for its use as a solvent and intermediate in organic synthesis.

    1,2,3,5-Tetramethylbenzene: Utilized in the production of dyes and resins.

    Pentamethylbenzene: Employed in the synthesis of advanced materials and as a chemical intermediate.

Uniqueness

1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactivity in various chemical reactions, making it valuable in specialized applications.

Properties

CAS No.

738-47-6

Molecular Formula

C21H28

Molecular Weight

280.4 g/mol

IUPAC Name

1,2,3,4-tetramethyl-5-[(2,3,4,5-tetramethylphenyl)methyl]benzene

InChI

InChI=1S/C21H28/c1-12-9-20(18(7)16(5)14(12)3)11-21-10-13(2)15(4)17(6)19(21)8/h9-10H,11H2,1-8H3

InChI Key

JHGODABHTOBMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2)C)C)C)C

Origin of Product

United States

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